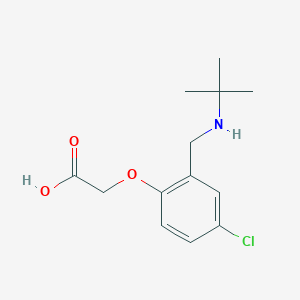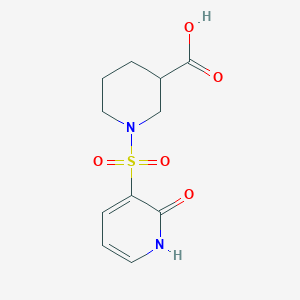
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a quinoline ring system with a methyl group and an aldehyde functional group, making it a versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring system. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed:
Oxidation: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reduction: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-methanol
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a neuroprotective agent and its role in treating neurodegenerative diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound exhibits neuroprotective properties by scavenging free radicals and inhibiting glutamate-induced excitotoxicity.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Shares a similar ring structure but lacks the methyl and aldehyde groups. It is less versatile in chemical reactions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the functional groups.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Contains a benzyl group instead of a methyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-5,8,10H,6-7H2,1H3 |
InChI Key |
OWTUGEIBYRLGNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


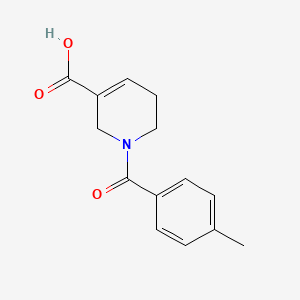
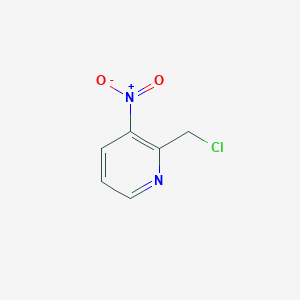
![2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine](/img/structure/B13004615.png)
![5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B13004624.png)
![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13004631.png)
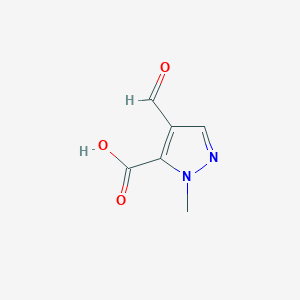
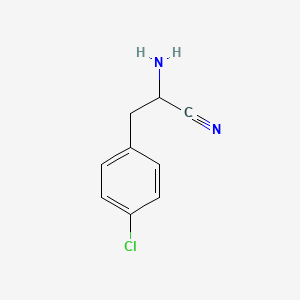
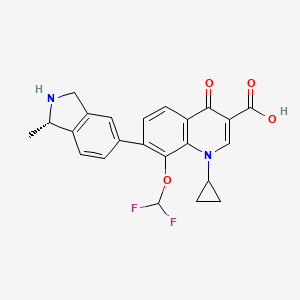
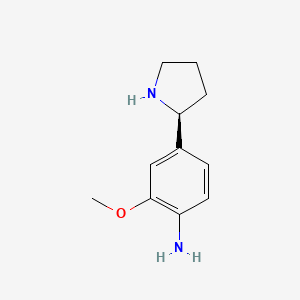
![(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B13004673.png)
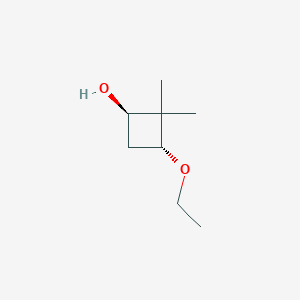
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)
